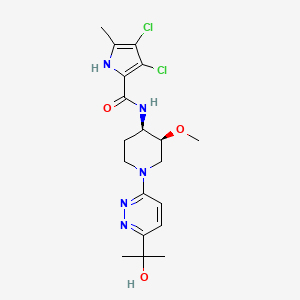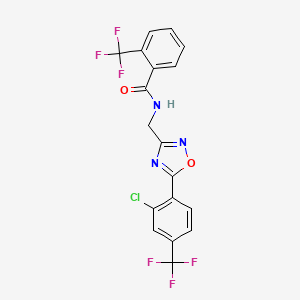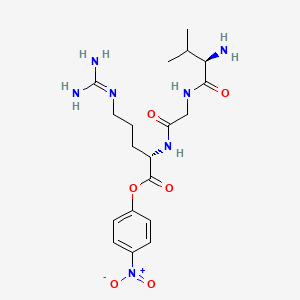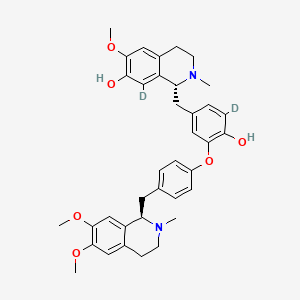
Daurisoline-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daurisoline-d2 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline can be isolated from Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block the hERG channel and its antiarrhythmic effects. Additionally, Daurisoline is a potent autophagy blocker, making it valuable for cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Daurisoline-d2 is synthesized by incorporating deuterium into Daurisoline. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the deuteration of Daurisoline using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Typically, the production of deuterium-labeled compounds involves the use of deuterium gas or deuterated solvents in a controlled environment to ensure the incorporation of deuterium atoms into the target molecule .
Análisis De Reacciones Químicas
Types of Reactions
Daurisoline-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Daurisoline-d2 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Investigated for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its autophagy-blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics
Mecanismo De Acción
Daurisoline-d2 exerts its effects by blocking the hERG channel, which is crucial for cardiac repolarization. This blocking action contributes to its antiarrhythmic properties. Additionally, this compound inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This mechanism makes it a valuable compound for cancer research .
Comparación Con Compuestos Similares
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d2, sharing similar biological activities.
Daurisoline-d4: A derivative of Daurisoline with additional deuterium atoms, used as a selective inhibitor of microbial dipeptidyl peptidase 4 (mDPP4)
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling also makes it a valuable tool for studying the effects of deuterium on biological systems and chemical reactions .
Propiedades
Fórmula molecular |
C37H42N2O6 |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D |
Clave InChI |
BURJAQFYNVMZDV-CXFJOCOFSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H] |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


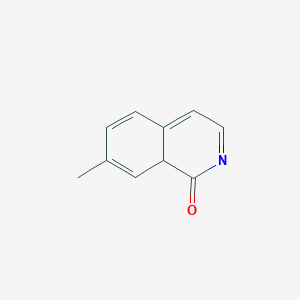
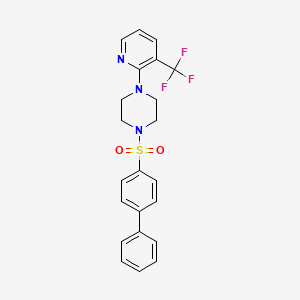

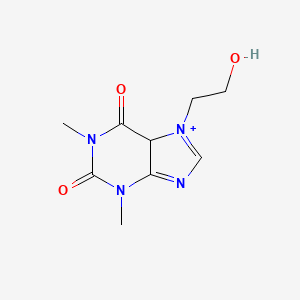
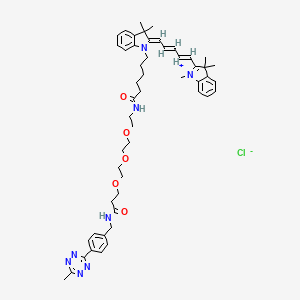

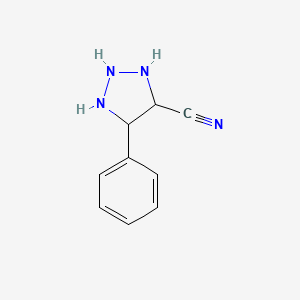
![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
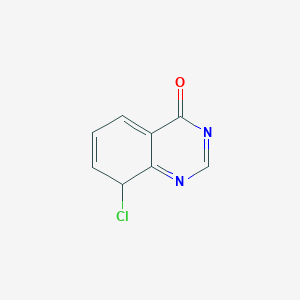
![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
